

In Vitro Pharmacological Properties of Enisamium Iodide (Amizon)

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Compound of Interest				
Compound Name:	Amizon			
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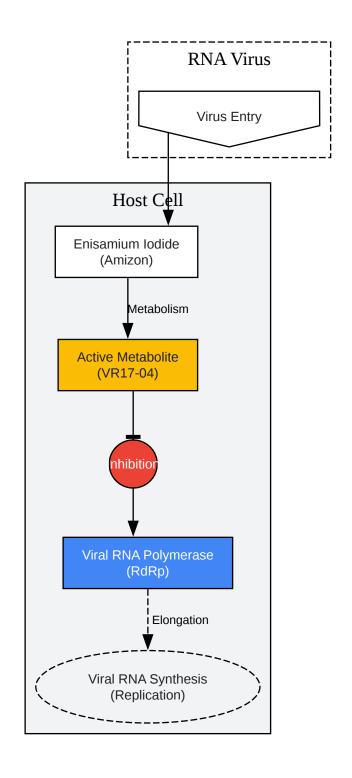
An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the in vitro pharmacological properties of enisamium iodide, commercially known as **Amizon**. It focuses on its antiviral mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of Viral RNA Polymerase

Enisamium iodide is an isonicotinic acid derivative that functions as a broad-spectrum antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2] In vitro studies have demonstrated that enisamium itself is a weak inhibitor of viral polymerases.[3] However, it is metabolized within host cells into a more potent hydroxylated metabolite, VR17-04.[1][3] This active metabolite is responsible for the direct inhibition of the polymerase's elongation activity, thereby halting viral RNA synthesis.[1][2] This mechanism has been demonstrated against both influenza viruses and coronaviruses, including SARS-CoV-2.[1][4]





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Caption: Mechanism of Action of Enisamium Iodide.

Quantitative In Vitro Activity



The antiviral activity of enisamium iodide and its active metabolite, VR17-04, has been quantified against various viruses and their polymerases using in vitro assays. The data highlights the significantly greater potency of the metabolite.

Inhibition of Viral RNA Polymerase Activity

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the direct inhibitory effect of the compounds on the enzymatic activity of viral RdRp in cell-free assays.

Compound	Target Polymerase	IC50 Value (mM)	Reference
Enisamium Iodide (FAV00A)	Influenza A Virus	46.3	[3]
Enisamium Iodide (FAV00A)	SARS-CoV-2	40.7	[1]
VR17-04 (Metabolite)	Influenza A Virus	0.84	[1]
VR17-04 (Metabolite)	SARS-CoV-2	2-3	[1]

Antiviral Activity in Cell Culture

The half-maximal effective concentration (EC₅₀ or EC₉₀) measures the concentration required to inhibit viral replication within host cells. These values reflect the combined effect of cellular uptake, metabolism, and polymerase inhibition.

Compound	Virus	Cell Line	Activity Metric	Value	Reference
Enisamium Iodide	Influenza A Virus	Cell Culture	EC90	157-439 μΜ	[1]
Enisamium Chloride	SARS-CoV-2	Caco-2	IC50	1.2 mM (~300 μg/mL)	[4]
Enisamium Iodide	HCoV-NL63	NHBE	IC50	~60 μg/mL	[4]



Physicochemical and Permeability Properties

Biopharmaceutical classification studies provide insight into the absorption characteristics of enisamium iodide.

Parameter	Condition	Value	Reference
Solubility	pH 1.2 - 7.5 (37 °C)	130 - 150 mg/mL	[5]
Permeability (Papp)	Caco-2 cells (10–100 μΜ)	0.2×10^{-6} to 0.3×10^{-6} cm s ⁻¹	[5]
BCS Classification	-	Class III (High Solubility, Low Permeability)	[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies cited.

In Vitro RNA Polymerase Activity Assay

This assay directly measures the inhibitory effect of a compound on the function of purified viral RNA polymerase.

- Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.[1]
- Complex Assembly: The purified subunits are mixed in a specific molar ratio to assemble the functional polymerase complex.[1]
- Reaction Mixture: The assembled complex is incubated with a reaction mixture containing:
 - A model RNA template and a radiolabelled RNA primer.
 - Ribonucleoside triphosphates (rNTPs).
 - Varying concentrations of the test compound (enisamium or VR17-04).



- Incubation: The reaction is incubated at an optimal temperature to allow for RNA synthesis.
- Analysis: The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- Quantification: The amount of synthesized RNA is quantified by autoradiography or phosphorimaging to determine the IC₅₀ value.[3]



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Caption: Workflow for In Vitro RNA Polymerase Inhibition Assay.

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of a compound in inhibiting viral replication within a cellular context.

- Cell Seeding: A suitable human cell line (e.g., A549, Caco-2, NHBE) is seeded in multi-well plates and grown to confluence.[3][4]
- Compound Treatment: Cells are pre-incubated with varying concentrations of enisamium iodide for a defined period (e.g., 6 hours).[4]
- Virus Infection: The treated cells are then infected with the target virus (e.g., Influenza A, SARS-CoV-2) at a specific multiplicity of infection (MOI).[3]

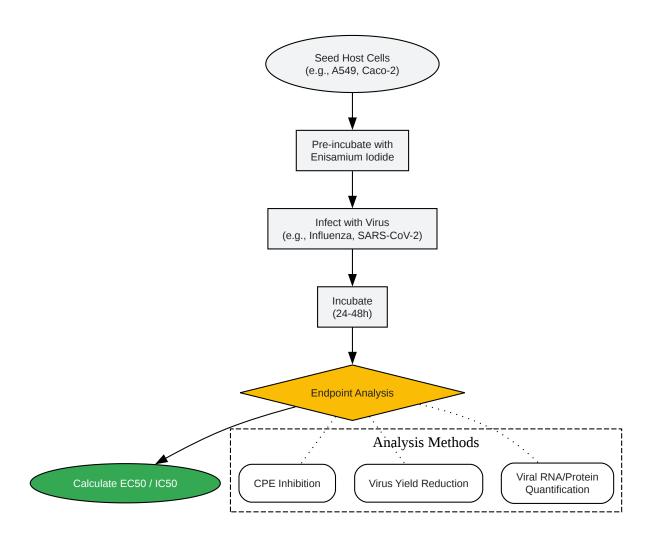
Foundational & Exploratory





- Incubation: The infected cells are incubated for a period sufficient to allow for multiple cycles of viral replication (e.g., 24-48 hours).
- Endpoint Analysis: The antiviral effect is quantified using one of several methods:
 - Virus Yield Reduction Assay: Supernatants are collected, and the amount of infectious virus is titrated (e.g., TCID₅₀ assay).[7]
 - Cytopathic Effect (CPE) Inhibition: The prevention of virus-induced cell death is visually assessed or quantified using cell viability dyes.[4]
 - Viral Protein/RNA Quantification: The levels of a specific viral protein (e.g., Nucleocapsid 'N' protein) or RNA are measured via Western Blot, ELISA, or RT-qPCR.[4]
- Data Analysis: The results are used to calculate the EC₅₀ or IC₅₀ value, representing the compound concentration that inhibits viral replication by 50%.





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Caption: Workflow for Cell-Based Antiviral Assay.

Caco-2 Permeability Assay

This assay is a standard in vitro model for predicting intestinal drug absorption.

 Cell Culture: Human colon carcinoma (Caco-2) cells are cultured on semi-permeable filter supports for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5]



- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- · Permeability Measurement:
 - Enisamium iodide is added to the apical (AP) side of the monolayer (donor compartment).
 - Samples are taken from the basolateral (BL) side (receiver compartment) at various time points.
- Quantification: The concentration of enisamium iodide in the receiver compartment is quantified using a suitable analytical method (e.g., LC-MS/MS).
- Papp Calculation: The apparent permeability coefficient (Papp) is calculated, providing an estimate of the compound's rate of transport across the intestinal barrier.[5]

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